Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a sulfonamide-linked azetidine ring and a 4-methoxybenzothiazole moiety. This structure combines three key functional groups:
- Benzoate ester: A common pharmacophore in drug design and agrochemicals, often influencing bioavailability and metabolic stability.
- Sulfonyl group: Enhances binding to enzymes or receptors (e.g., sulfonylurea herbicides inhibit acetolactate synthase).
- Azetidine and benzothiazole: Azetidine, a four-membered nitrogen heterocycle, improves conformational rigidity, while benzothiazole is associated with antimicrobial, anticancer, and anticonvulsant activities .
Properties
IUPAC Name |
methyl 4-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S2/c1-25-15-4-3-5-16-17(15)20-19(28-16)27-13-10-21(11-13)29(23,24)14-8-6-12(7-9-14)18(22)26-2/h3-9,13H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMFXMIWGJTJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxybenzo[d]thiazol-2-ol
The benzo[d]thiazole ring is constructed via cyclization of 4-methoxy-2-aminophenol with thiocarbonylating agents. A representative procedure involves:
- Cyclization : Treatment of 4-methoxy-2-aminophenol with carbon disulfide (CS₂) in ethanol under reflux with potassium hydroxide (KOH) yields 4-methoxybenzo[d]thiazole-2-thiol.
- Oxidation to 2-hydroxy derivative : The thiol intermediate is oxidized using hydrogen peroxide (H₂O₂) in acetic acid to furnish 4-methoxybenzo[d]thiazol-2-ol.
Key Data :
Synthesis of Azetidine-3-ol Derivatives
Azetidine-3-ol is accessed through ring-closing strategies:
- Cyclization of 1,3-diaminopropanol derivatives : Reaction of 1,3-dibromopropane with ammonia followed by hydroxylation affords azetidine-3-ol in moderate yields.
- Metalation-alkylation sequences : Lithiation of azetidine precursors (e.g., N-Trityl azetidine) followed by trapping with formaldehyde sources generates substituted azetidinols.
Optimized Protocol :
- Starting material : N-Trityl-azetidine (prepared via trityl protection of azetidine)
- Metalation : LiTMP (lithium tetramethylpiperidide) at −78°C in THF
- Trapping : Benzotriazolylmethanol (BtCH₂OH) yields N-Trityl-azetidine-3-ol.
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the trityl group.
Key Data :
- Yield: 67% (deprotected azetidine-3-ol)
- Characterization: $$ ^13C $$-NMR (CDCl₃): δ 72.5 (C3-OH), 58.2 (C1-N), 45.3 (C2, C4).
Convergent Assembly of the Target Molecule
Etherification: Coupling Azetidine-3-ol with 4-Methoxybenzo[d]thiazol-2-ol
The ether linkage is established via Mitsunobu reaction or nucleophilic substitution:
- Mitsunobu Reaction :
- SN2 Displacement :
Key Data :
Sulfonylation of Azetidine Nitrogen
The sulfonyl group is introduced via reaction with methyl 4-(chlorosulfonyl)benzoate:
- Sulfonylation Protocol :
Alternative Route Using ASFs :
- Sulfonyl fluoride activation : Azetidine-3-ol derivative is converted to azetidine sulfonyl fluoride (ASF) using SO₂F₂ gas, followed by coupling with methyl 4-mercaptobenzoate under deFS (defluorosulfonylation) conditions.
Key Data :
- $$ ^1H $$-NMR (DMSO-$$d_6$$): δ 8.10 (d, J = 8.0 Hz, 2H, benzoate Ar-H), 7.95 (d, J = 8.0 Hz, 2H, benzoate Ar-H), 4.30–4.15 (m, 1H, azetidine C3-H), 3.90 (s, 3H, COOCH₃).
Analytical and Spectroscopic Characterization
Key Spectroscopic Data :
- HRMS (ESI) : m/z calcd for C₁₈H₁₇N₂O₆S₂ [M+H]⁺: 437.0563; found: 437.0568.
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1350, 1165 cm⁻¹ (SO₂ asym/sym stretch).
Challenges and Optimization Strategies
- Azetidine Ring Stability : The four-membered ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation involves using mild bases (K₂CO₃) and low temperatures during sulfonylation.
- Regioselectivity in Etherification : Mitsunobu conditions favor retention of configuration at C3, whereas SN2 pathways may lead to inversion.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and sulfonyl group are key functional groups that enable the compound to bind to specific sites on proteins, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Compounds
*Estimated based on formula.
Key Observations :
Benzothiazole derivatives (e.g., ) exhibit anticonvulsant and antimicrobial activities, implying the target compound may share similar pharmacological pathways .
Synthetic Strategies :
- The target compound likely requires multi-step synthesis involving:
- Coupling of 4-methoxybenzothiazol-2-ol with azetidine.
- Sulfonylation of the azetidine nitrogen.
- Esterification with methyl 4-(chlorosulfonyl)benzoate.
Role of Heterocycles: Azetidine: Smaller than pyrrolidine or piperidine, azetidine may reduce steric hindrance and improve target binding compared to bulkier analogs. Benzothiazole vs.
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties Based on Analogs
*Estimated using fragment-based methods.
Discussion :
Biological Activity
Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₅S₂ |
| Molecular Weight | 418.48 g/mol |
| CAS Number | 1421512-25-5 |
The structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways in target cells.
- Antimicrobial Activity : Compounds containing thiazole rings have been documented to exhibit antimicrobial effects against various pathogens, suggesting that this compound may possess similar properties.
- Cell Signaling Modulation : The methoxy group on the benzothiazole may influence cell signaling pathways, possibly affecting cell proliferation and apoptosis.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant antibacterial activity. For example, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing inhibitory concentrations (IC50) in the micromolar range.
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties. A study evaluating the cytotoxic effects of related compounds on cancer cell lines revealed that they induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial efficacy of several thiazole derivatives, including this compound). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential. -
Case Study on Anticancer Properties :
Another research effort focused on the anticancer activity of related compounds against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control treatments.
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate?
Methodological Answer: The synthesis typically involves multi-step reactions:
Azetidine Functionalization : React 3-hydroxyazetidine with 4-methoxybenzo[d]thiazol-2-yl chloride under basic conditions (e.g., K₂CO₃) to form the ether linkage .
Sulfonylation : Treat the azetidine intermediate with 4-(chlorosulfonyl)benzoic acid methyl ester in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
Purification : Monitor reaction progress via TLC, isolate via column chromatography, and characterize using NMR and mass spectrometry .
Key Considerations : Optimize reaction temperatures (e.g., reflux in DMF for azetidine coupling) and stoichiometric ratios to improve yields .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm connectivity of the azetidine, sulfonyl, and benzothiazole moieties. Key signals include the methoxy group (~3.8 ppm) and aromatic protons .
- IR Spectroscopy : Identify sulfonyl (S=O stretch, ~1350–1150 cm⁻¹) and ester (C=O stretch, ~1720 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Data Interpretation : Compare experimental results with computational predictions (e.g., PubChem-derived InChI keys) for validation .
Q. What preliminary biological assays are recommended to screen its activity?
Methodological Answer:
- In Vitro Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Enzyme Inhibition : Assess interactions with kinases or proteases via fluorometric assays. Use docking simulations to predict binding affinity to active sites .
- Solubility Profiling : Determine logP values via HPLC to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological membranes to predict absorption and distribution. Software like GROMACS or AMBER can model lipid bilayer penetration .
- ADMET Prediction : Use tools like SwissADME to estimate metabolic stability, CYP450 interactions, and blood-brain barrier permeability. Adjust substituents (e.g., methoxy groups) to reduce hepatotoxicity .
- Docking Studies : Map binding poses to target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate with experimental IC₅₀ values and mutational analyses .
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy or sulfonyl groups) to isolate contributing moieties .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with databases like ChEMBL for consistency .
Q. What strategies improve synthetic yield and scalability for azetidine-sulfonyl intermediates?
Methodological Answer:
- Catalyst Screening : Test Pd-catalyzed coupling for azetidine functionalization or microwave-assisted synthesis to reduce reaction times .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Process Analytics : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediate formation and minimize side products .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and EN 166-certified safety goggles. Handle in fume hoods due to potential inhalation hazards (GHS Category 4) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for sulfonamide-containing waste .
- Spill Management : Absorb spills with vermiculite and treat with 10% sodium bicarbonate solution before disposal .
Q. How does the compound’s electronic structure influence its reactivity?
Methodological Answer:
- DFT Calculations : Compute HOMO-LUMO gaps (e.g., using Gaussian 09) to predict nucleophilic/electrophilic sites. The sulfonyl group’s electron-withdrawing nature may stabilize transition states .
- Reactivity Mapping : Perform Fukui function analysis to identify regions prone to electrophilic attack (e.g., azetidine nitrogen) .
Q. Notes
- Avoid abbreviations; use full chemical names and IUPAC identifiers.
- Cross-validate computational predictions with experimental data to ensure reliability.
- Prioritize peer-reviewed sources over commercial databases for authoritative guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
